molecular formula C9H16N2O3 B14310884 Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate CAS No. 118082-82-9

Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate

Cat. No.: B14310884
CAS No.: 118082-82-9
M. Wt: 200.23 g/mol
InChI Key: MRZQFYZLUGKIRH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate is an organic compound that features a morpholine ring, an amino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with morpholine and an appropriate amine under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the nucleophilic amine attacks the electrophilic carbon-carbon double bond of the acrylate, followed by cyclization to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted morpholine derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2- { [2- (Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound also features a morpholine ring and is known for its anti-inflammatory and anti-tumor activities.

    5-arylidene derivatives of 2-((2-fluoro-3-(morpholine-4-carbonyl) phenyl) imino) thiozolidin-4-one: These compounds exhibit promising antimicrobial and antioxidant properties.

Uniqueness

Ethyl 3-amino-3-(morpholin-4-yl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

118082-82-9

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-amino-3-morpholin-4-ylprop-2-enoate

InChI

InChI=1S/C9H16N2O3/c1-2-14-9(12)7-8(10)11-3-5-13-6-4-11/h7H,2-6,10H2,1H3

InChI Key

MRZQFYZLUGKIRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(N)N1CCOCC1

Origin of Product

United States

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